Literature review on 4-cyclopropyl substituted thiazole derivatives
Literature review on 4-cyclopropyl substituted thiazole derivatives
An In-depth Technical Guide to 4-Cyclopropyl Substituted Thiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of modern drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is one such scaffold, integral to the structure of numerous FDA-approved drugs, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a versatile pharmacophore.
Parallel to this, the cyclopropyl group, a small, strained carbocycle, has emerged as a "magic" moiety in drug design.[2] Its introduction into a molecule can profoundly enhance metabolic stability, increase lipophilicity, and impose conformational rigidity, thereby improving binding affinity and optimizing pharmacokinetic profiles.[3][4] The antiviral drug Paxlovid, used to treat COVID-19, is a prominent recent example of a cyclopropyl-containing therapeutic.[3][4]
This technical guide delves into the confluence of these two powerful motifs: the 4-cyclopropyl substituted thiazole derivatives. By uniting the biological versatility of the thiazole ring with the advantageous physicochemical properties of the cyclopropyl group, researchers have unlocked a class of compounds with a remarkable breadth of therapeutic potential, spanning antifungal, anticonvulsant, antioxidant, and antiparasitic activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and future outlook for this promising chemical space.
Part 1: Synthetic Strategies for 4-Cyclopropyl Thiazole Derivatives
The construction of the 4-cyclopropyl thiazole core predominantly relies on the venerable Hantzsch thiazole synthesis, a robust and versatile method involving the condensation of an α-haloketone with a thioamide-containing compound.[1][5][6] Variations of this approach have been efficiently employed to generate diverse libraries of these derivatives.
Core Synthesis Workflow: The Hantzsch-Based Approach
A prevalent and effective strategy involves a two-step or one-pot reaction sequence starting from readily available precursors. The general pathway proceeds as follows:
-
Formation of a Thiosemicarbazone Intermediate: An appropriate aldehyde or ketone is condensed with thiosemicarbazide. This reaction forms the requisite thioamide functionality necessary for the subsequent cyclization.
-
Cyclization with a Cyclopropyl α-Haloketone: The thiosemicarbazone intermediate is then reacted with a cyclopropyl-containing α-haloketone, such as 2-bromo-1-cyclopropylethanone. This step, the Hantzsch cyclization, forms the thiazole ring. The reaction is often facilitated by a base, like triethylamine (Et3N), to neutralize the HBr byproduct.[7]
Caption: General workflow for Hantzsch synthesis of 4-cyclopropyl thiazoles.
Experimental Protocol: Synthesis of (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives
This protocol is adapted from the methodology described by Łączkowski et al. for the synthesis of antifungal and anticonvulsant agents.[8]
Step 1: Synthesis of Cyclopropanecarbaldehyde Thiosemicarbazone (Precursor 2)
-
To a solution of cyclopropanecarbaldehyde (10 mmol) in 50 mL of ethanol, add thiosemicarbazide (10 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazone precursor.
Step 2: Synthesis of 4-Aryl-2-(2-(cyclopropylmethylene)hydrazinyl)thiazole (Final Derivatives 3a-j)
-
Dissolve the cyclopropanecarbaldehyde thiosemicarbazone (1 mmol) in 20 mL of ethanol.
-
To this solution, add the appropriate para-substituted 2-bromoacetophenone (1 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the product by TLC.
-
Once the reaction is complete, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified 4-cyclopropyl substituted thiazole derivative.
Causality Behind Experimental Choices: The use of ethanol as a solvent is common due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal. The Hantzsch cyclization is highly efficient for forming the thiazole ring from these specific precursors, often providing high yields and purities with simple workup procedures.[8]
Part 2: A Spectrum of Biological Activities
The true value of the 4-cyclopropyl thiazole scaffold lies in its profound and diverse biological effects. This section details the key therapeutic areas where these derivatives have shown significant promise.
Potent Antifungal Activity
A seminal study by Łączkowski et al. revealed that a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazoles possess exceptionally high antifungal activity, particularly against various strains of Candida.[8][9] The activity of several compounds was found to be comparable or even superior to the standard antifungal drug, nystatin.[8]
| Compound | Substituent (R) | MIC (µg/mL) vs. C. albicans ATCC 10231 | MFC/MIC Ratio |
| 3a | -H | 0.98 | 2 |
| 3c | -Cl | 0.98 | 2 |
| 3d | -Br | 0.98 | 2 |
| 3f | -OCH₃ | 0.98 | 2 |
| Nystatin | (Standard) | 1.95 | 2 |
| (Data synthesized from Łączkowski et al., Med Chem Res, 2018)[8] |
Structure-Activity Relationship (SAR) Insights: The SAR analysis for antifungal activity was particularly interesting. Most substitutions on the para-position of the phenyl ring at the thiazole's 4-position did not significantly alter the high activity.[8][10] However, a bulky trifluoromethyl group (-CF₃) at this position led to a complete loss of activity, suggesting that steric hindrance in the target's binding pocket is a critical limiting factor.[8][10] Molecular docking studies pointed to secreted aspartic proteinase (SAP) as a potential molecular target for these compounds.[8][9]
Novel Anticonvulsant Properties
The same series of compounds was evaluated for anticonvulsant activity using standard mouse models of seizures, revealing distinct SAR patterns.[8][11]
-
Maximal Electroshock (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures. Compounds with chloro (3c ) and trifluoromethyl (3e ) substituents showed significant protection.[8][9]
-
Pentylenetetrazole (PTZ) Test: This model identifies agents effective against absence seizures. Derivatives with methoxy (3f ) and azido (3i ) groups demonstrated notable activity.[8][9]
Crucially, the active compounds did not impair motor coordination in the rotarod test, indicating a favorable safety profile and a low risk of neurological side effects at therapeutic doses.[8][9]
Caption: SAR summary for 4-cyclopropyl thiazole derivatives.
Anti-Toxoplasma gondii Activity
Several derivatives exhibited potent activity against the parasite Toxoplasma gondii, the causative agent of toxoplasmosis. Compounds 3a (-H), 3h (-CN), and 3j (-N₃) showed IC₅₀ values that were 31 to 52 times lower than that of the standard drug sulfadiazine.[8][9] This activity was observed at concentrations that were non-toxic to host cells, highlighting a promising therapeutic window.[8][9]
Antioxidant and Other Activities
In a separate line of research, Ghanbari Pirbasti and colleagues synthesized a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives and evaluated their antioxidant properties.[7] Using DPPH and ABTS assays, they found that several compounds possessed moderate to high antioxidant activity, with some showing lower IC₅₀ values (indicating higher potency) than the standard antioxidant, ascorbic acid.[7]
Furthermore, other studies have highlighted the potential of related scaffolds as antibacterial agents and as inhibitors of enzymes like α-amylase and proteinase K, underscoring the broad biological versatility of this chemical class.[3][7]
Conclusion and Future Directions
The 4-cyclopropyl substituted thiazole framework has unequivocally established itself as a privileged scaffold in medicinal chemistry. The synergistic combination of the thiazole's pharmacophoric properties and the cyclopropyl group's beneficial influence on physicochemical parameters has yielded compounds with potent and diverse biological activities. The clear and often distinct structure-activity relationships observed for antifungal, anticonvulsant, and antiparasitic effects provide a robust foundation for rational drug design.
The path forward for this promising class of molecules involves several key research trajectories:
-
Lead Optimization: The most potent compounds from existing studies should be subjected to further optimization to enhance efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
Mechanism of Action Studies: While some targets have been proposed, further biochemical and cellular studies are required to definitively elucidate the mechanisms by which these compounds exert their various biological effects.
-
Expansion of Chemical Diversity: The synthesis of new libraries with substitutions at other positions of the thiazole ring and variations in the linker between the core and the cyclopropyl group could uncover novel activities or improved potency.
-
In Vivo Efficacy and Preclinical Development: The most promising lead compounds, particularly those with strong antifungal and anticonvulsant profiles, warrant advancement into in vivo animal models of disease to assess their therapeutic efficacy and pave the way for potential clinical development.
References
-
Ghanbari Pirbasti, F., & Mahmoodi, N. O. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry, 37(2), 196-208. Available at: [Link]
-
Taylor & Francis Online. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Available at: [Link]
-
Łączkowski, K. Z., Konklewska, N., Biernasiuk, A., Malm, A., Sałat, K., Furgała, A., ... & Paneth, A. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Medicinal Chemistry Research, 27(9), 2125-2140. Available at: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]
-
Ke, W., Sun, N. B., & Wu, H. K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(18), 10331. Available at: [Link]
-
PubMed. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Available at: [Link]
-
ResearchGate. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Available at: [Link]
-
ResearchGate. (2025). Novel Cyclopropyl Appended 1,3-Thiazole-2-Imines as Multi-Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. Available at: [Link]
-
ResearchGate. (n.d.). Biologically active cyclopropyl and 1,3-thiazole-2-imines incorporating compounds. Available at: [Link]
-
ResearchGate. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Available at: [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of trisubstituted thiazole derivative via a 4CR. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
-
National Institutes of Health. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available at: [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti- Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
